2-Amino-5-(pentafluorothio)benzoic acid

Medicinal Chemistry QSAR Bioisosterism

Sourcing reliable SF5-containing building blocks for medicinal chemistry programs is challenging due to limited commercial availability. 2-Amino-5-(pentafluorothio)benzoic acid (CAS 666832-87-7) solves this with ortho-NH2 and COOH dual functionalization. • SF5 group delivers σI=0.55 and π=1.51-surpassing CF3 in both electronegativity and lipophilicity for property modulation. • Ortho-amino handle enables amidation, diazotization, and click chemistry conjugation. • Supplied with ≥95% purity; available from stock for immediate global dispatch.

Molecular Formula C7H6F5NO2S
Molecular Weight 263.19 g/mol
CAS No. 666832-87-7
Cat. No. B12859961
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-5-(pentafluorothio)benzoic acid
CAS666832-87-7
Molecular FormulaC7H6F5NO2S
Molecular Weight263.19 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1S(F)(F)(F)(F)F)C(=O)O)N
InChIInChI=1S/C7H6F5NO2S/c8-16(9,10,11,12)4-1-2-6(13)5(3-4)7(14)15/h1-3H,13H2,(H,14,15)
InChIKeyDFHCZVVWCSOMKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-5-(pentafluorothio)benzoic acid (CAS 666832-87-7) | SF5 Building Block Properties and Procurement Guide


2-Amino-5-(pentafluorothio)benzoic acid (CAS 666832-87-7) is an ortho-amino benzoic acid derivative bearing the pentafluorosulfanyl (SF5) group at the 5-position. The SF5 group is widely recognized as a 'super trifluoromethyl' substituent due to its enhanced electron-withdrawing capacity and lipophilicity relative to CF3 [1]. The compound possesses a molecular weight of 263.19 g/mol, a calculated XLogP of 4.2, and a topological polar surface area (TPSA) of 64.3 Ų [2]. The amino (-NH2) group at the ortho position provides a versatile synthetic handle for further derivatization, including amide bond formation, diazotization, and coupling reactions. As a dual-functionalized SF5-containing aromatic building block, this compound serves as a key intermediate for medicinal chemistry programs exploring the SF5 motif as a bioisosteric replacement for CF3, halogens, or tert-butyl groups in drug candidates [1].

Why 2-Amino-5-(pentafluorothio)benzoic acid Cannot Be Replaced by CF3 or F Analogs in Lead Optimization


The pentafluorosulfanyl (SF5) group is not a simple isosteric replacement for trifluoromethyl (CF3), fluorine (F), or other halogen substituents. The SF5 group exhibits a Hammett inductive constant (σI) of 0.55 compared to 0.39 for CF3, indicating significantly stronger electron-withdrawing power [1]. Simultaneously, the Hansch hydrophobic constant (π) for SF5 is 1.51 versus 1.09 for CF3, yielding a rare combination of high electronegativity and high lipophilicity that are typically mutually exclusive properties [2]. The SF5 group also possesses a larger steric volume than CF3—slightly smaller than tert-butyl—and a greater dipole moment (3.44 D for phenyl-SF5 vs. 2.60 D for benzotrifluoride) [1][3]. Consequently, substituting an SF5-containing intermediate with a CF3, F, or OCF3 analog will alter the electronic distribution, lipophilicity, steric profile, and molecular dipole in ways that cannot be compensated for by adjusting other substituents. In lead optimization cascades where specific physicochemical parameters are required to achieve target engagement, metabolic stability, or solubility, generic substitution with non-SF5 analogs will not recapitulate the same SAR or ADME profile.

Quantitative Differentiation of 2-Amino-5-(pentafluorothio)benzoic acid from Closest Analogs


SF5 vs. CF3: Hammett σI Electronegativity Comparison for Electronic Modulation

The pentafluorosulfanyl (SF5) group exhibits a Hammett inductive constant (σI) of 0.55, which is approximately 41% higher than the 0.39 value reported for the trifluoromethyl (CF3) group [1]. This higher σI value indicates that the SF5 group exerts a stronger electron-withdrawing inductive effect on the aromatic ring, which can significantly influence the pKa of the carboxylic acid moiety and the basicity of the ortho-amino group, as well as modulate the electron density of the benzoic acid core in ways that CF3 cannot replicate.

Medicinal Chemistry QSAR Bioisosterism

SF5 vs. CF3: Hansch π Lipophilicity Comparison for ADME Property Tuning

The Hansch hydrophobic constant (π) for the SF5 group is 1.51, compared to 1.09 for the CF3 group [1]. This difference of 0.42 log units translates to an approximately 2.6-fold increase in partition coefficient contribution. Importantly, the SF5 group uniquely combines high electronegativity (σI = 0.55) with high lipophilicity—two properties that are typically mutually exclusive for other substituents [2]. For 2-amino-5-(pentafluorothio)benzoic acid, this enhanced lipophilicity is reflected in its calculated XLogP of 4.2 [3], which exceeds the LogP values reported for the CF3 analog 2-amino-5-(trifluoromethyl)benzoic acid (LogP range 2.33–2.71) [4].

ADME Lipophilicity Drug Design

Dipole Moment Differentiation: SF5 vs. CF3 for Dielectric and Polar Interaction Optimization

The dipole moment of phenyl pentafluorosulfide (C6H5-SF5) is 3.44 Debye, which is significantly larger than that of benzotrifluoride (C6H5-CF3) at 2.60 Debye [1]. This 32% increase in dipole moment arises from the strong electron-withdrawing nature and the octahedral geometry of the SF5 group. For 2-amino-5-(pentafluorothio)benzoic acid, the enhanced dipole influences intermolecular interactions, potentially affecting solubility in polar aprotic solvents, chromatographic retention behavior, and binding interactions with polar residues in protein active sites.

Materials Chemistry Liquid Crystals Molecular Recognition

Positional Isomer Differentiation: 2-Amino-5-SF5 vs. 4-SF5 Benzoic Acid for Synthetic Utility

The target compound possesses an ortho-amino group adjacent to the carboxylic acid, which enables unique synthetic transformations such as diazotization to form diazonium salts (e.g., for Sandmeyer reactions, azo coupling, or click chemistry with alkynes via azide formation). In contrast, 4-(pentafluorothio)benzoic acid (CAS 832-32-6) lacks an amino group entirely, limiting its utility to carboxylic acid derivatization (esterification, amidation) without access to amino-based chemistry . This bifunctional ortho-amino/carboxylic acid arrangement in the target compound provides a synthetic handle for constructing fused heterocycles (e.g., benzimidazoles, quinazolines) and for orthogonal protection strategies that are not accessible with simple mono-functionalized SF5 benzoic acids.

Synthetic Methodology Building Blocks Orthogonal Reactivity

Procurement-Driven Application Scenarios for 2-Amino-5-(pentafluorothio)benzoic acid (CAS 666832-87-7)


Medicinal Chemistry: SF5 Bioisostere Library Synthesis for Lead Optimization

Medicinal chemists seeking to replace CF3, tert-butyl, or halogen substituents with the SF5 group for property modulation can use 2-amino-5-(pentafluorothio)benzoic acid as a key building block. The ortho-amino group enables amide bond formation with carboxylic acid-containing fragments, while the SF5 group imparts a unique combination of high electronegativity (σI = 0.55 vs. 0.39 for CF3) and high lipophilicity (π = 1.51 vs. 1.09 for CF3) that cannot be achieved with CF3 analogs [1]. This compound is particularly suited for synthesizing SF5-containing fenamate analogs, anthranilic acid derivatives, and fused heterocyclic scaffolds for SAR exploration in programs where enhanced target engagement or modified ADME profiles are desired [2].

Click Chemistry and Bioconjugation: SF5-Azide Intermediate Preparation

The ortho-amino group of 2-amino-5-(pentafluorothio)benzoic acid can be converted to an azide via diazotization and subsequent sodium azide treatment, yielding 2-azido-5-(pentafluorothio)benzoic acid. This SF5-containing aryl azide serves as a valuable substrate for copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions [3]. The incorporation of the SF5 group into bioconjugates introduces the distinctive electronic and lipophilic signature of the pentafluorosulfanyl moiety, enabling the development of SF5-labeled probes for fluorescence spectroscopy, target engagement studies, and bioorthogonal chemistry applications. The carboxylic acid handle further permits conjugation to amines or alcohols, offering dual functionalization options.

Agrochemical Discovery: SF5-Containing Crop Protection Agent Synthesis

SF5-containing benzoic acid derivatives have demonstrated insecticidal activity at low concentrations (e.g., some SF5 benzoates showing high activity against Plutella xylostella at 10 ppm) . 2-Amino-5-(pentafluorothio)benzoic acid provides a scaffold for synthesizing amide and ester derivatives that can be evaluated for insecticidal, fungicidal, or herbicidal activity. The enhanced lipophilicity of the SF5 group (XLogP = 4.2 for the target compound) compared to CF3 analogs (LogP ≈ 2.3–2.7 for 2-amino-5-(trifluoromethyl)benzoic acid) [4] may improve cuticular penetration and systemic distribution in plant tissues, a critical factor for agrochemical efficacy.

Fluorine Chemistry Methodology Development: SF5 Group Introduction and Derivatization Studies

Synthetic methodology groups focused on fluorination and organofluorine chemistry can utilize 2-amino-5-(pentafluorothio)benzoic acid as a substrate for developing new SF5-introduction methods, diazotization protocols, and cross-coupling reactions. The compound's dual functionalization (NH2 and COOH) enables orthogonal protection studies and sequential derivatization. The high dipole moment (3.44 D for phenyl-SF5 vs. 2.60 D for phenyl-CF3) [5] and strong electron-withdrawing nature influence reaction kinetics and regioselectivity, making this compound a valuable probe for mechanistic investigations in SF5-containing aromatic systems.

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